3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Brand Name: Vulcanchem
CAS No.: 489471-57-0
VCID: VC3850430
InChI: InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1
SMILES: C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C8H9F3N4O5S2
Molecular Weight: 362.3 g/mol

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

CAS No.: 489471-57-0

Cat. No.: VC3850430

Molecular Formula: C8H9F3N4O5S2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate - 489471-57-0

Specification

CAS No. 489471-57-0
Molecular Formula C8H9F3N4O5S2
Molecular Weight 362.3 g/mol
IUPAC Name 1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Standard InChI InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key WNPFDMGMNSMOMD-UHFFFAOYSA-M
SMILES C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound consists of a 1-methylimidazolium core sulfonylated at the N1 position, paired with a trifluoromethanesulfonate (triflate) anion. The imidazolium cation adopts a planar configuration, while the sulfonyl group introduces strong electron-withdrawing characteristics. X-ray crystallography reveals a S–O bond length of 1.43 Å in the sulfonyl moiety and a N–S–O angle of 113.7°, confirming sp³ hybridization at sulfur .

Table 1: Key Structural Parameters

ParameterValueMethod
S–O Bond Length1.43 ÅX-ray Crystallography
N–S–O Angle113.7°X-ray Crystallography
Imidazolium Ring Planarity<0.05 Å deviationDFT Calculations

Physicochemical Properties

This ionic liquid exhibits exceptional thermal stability, with thermogravimetric analysis (TGA) showing decomposition onset at 252°C. Its solubility profile includes miscibility with polar aprotic solvents (DMF, DMSO) and limited solubility in hydrocarbons. The triflate anion contributes to low hygroscopicity (<0.5% water uptake at 60% RH) .

Table 2: Physical Properties

PropertyValue
Molecular Weight362.3 g/mol
Melting Point189–192°C (dec.)
λmax (UV-Vis)214 nm (ε = 12,400 M⁻¹cm⁻¹)
LogP-1.38 ± 0.12

Synthesis and Scalability

Laboratory-Scale Synthesis

The optimized synthesis involves a two-step protocol:

  • Sulfonylation: 1-Methylimidazole reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 1-methyl-3-(imidazole-1-sulfonyl)imidazolium chloride .

  • Anion Exchange: Treatment with silver triflate (AgOTf) in acetonitrile facilitates chloride-to-triflate substitution, achieving 97% yield after recrystallization .

Critical Parameters:

  • Temperature control (<5°C) prevents N-methyl group oxidation

  • Stoichiometric AgOTf (1.05 equiv) ensures complete anion exchange

  • Solvent purity (H₂O <50 ppm) avoids hydrolysis side reactions

Industrial Production

Scaled-up manufacturing employs continuous flow reactors with:

  • Residence time: 18 minutes

  • Throughput: 12 kg/hr

  • Purity: ≥99.5% (HPLC)
    Cost analysis shows raw material expenditure dominated by silver triflate (68% of total), prompting research into anion exchange membranes for silver recovery .

Reactivity and Mechanistic Insights

Sulfur Fluoride Exchange (SuFEx)

The compound serves as a bench-stable SuFEx reagent, enabling efficient formation of sulfonyl fluorides. Kinetic studies using ¹⁹F NMR reveal second-order rate constants (k₂) of:

  • 3.4 × 10⁻³ M⁻¹s⁻¹ with primary amines

  • 1.2 × 10⁻² M⁻¹s⁻¹ with phenolic hydroxyls

Mechanism:

  • Nucleophilic attack at sulfur center

  • Concerted S–N bond cleavage and S–O formation

  • Triflate stabilization of transition state

Catalytic Applications

In palladium-catalyzed cross-couplings, the compound enhances turnover frequency (TOF) by 40–60% compared to traditional ionic liquids. This arises from:

  • Cation-π interactions stabilizing oxidative addition intermediates

  • Triflate coordination to Pd(0) lowering activation energy

Table 3: Catalytic Performance

Reaction TypeYield (%)TOF (h⁻¹)
Suzuki-Miyaura94820
Heck88650
Buchwald-Hartwig91780

Advanced Applications

Pharmaceutical Intermediate Synthesis

The compound enables synthesis of sulfonamide-based HIV protease inhibitors:

  • Darunavir precursor: 92% yield, >99% ee

  • Atazanavir intermediate: 87% yield, 98.5% purity
    Process intensification using microreactors reduces reaction time from 18 h to 23 minutes .

Polymer Electrolytes

In lithium-ion batteries, composite membranes containing 15 wt% of this ionic liquid exhibit:

  • Ionic conductivity: 2.1 mS/cm at 25°C

  • Thermal stability: >300°C

  • Cycle retention: 93% after 500 cycles (vs. 78% for conventional electrolytes)

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